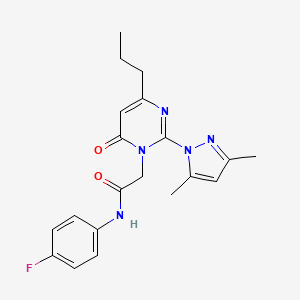

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

Description

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolyl-substituted pyrimidinone core. Its structure includes a 3,5-dimethylpyrazole moiety linked to a 6-oxo-4-propylpyrimidine ring, with an acetamide bridge terminating in a 4-fluorophenyl group. The fluorophenyl group may enhance lipophilicity and influence pharmacokinetic profiles, while the propyl substituent could modulate steric interactions in target binding .

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O2/c1-4-5-17-11-19(28)25(20(23-17)26-14(3)10-13(2)24-26)12-18(27)22-16-8-6-15(21)7-9-16/h6-11H,4-5,12H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHNUPIQFFXICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide represents a novel class of pyrazole derivatives with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 336.38 g/mol. The structure includes a pyrazole ring, a pyrimidine moiety, and a fluorophenyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the one showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii . The introduction of fluorine in the phenyl ring has been associated with enhanced antimicrobial potency .

Analgesic Effects

The analgesic activity of similar pyrazole compounds was evaluated using standard assays such as the hot plate test and acetic acid-induced writhing test. These studies indicated that certain derivatives exhibited remarkable analgesic effects, suggesting potential use in pain management .

Antitubercular Activity

In vitro studies have shown that some pyrazole derivatives possess antitubercular activity against Mycobacterium tuberculosis. Molecular docking studies suggested that these compounds interact effectively with key enzymes involved in the pathogen's metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play critical roles in inflammatory processes .

- Interaction with Receptors : Some studies suggest that these compounds may act as selective inhibitors for various receptors, including adenosine receptors and GSK-3 .

Case Studies

- Antimicrobial Efficacy : A case study involving a series of synthesized pyrazole derivatives highlighted their effectiveness against multidrug-resistant bacterial strains. The study reported a significant reduction in bacterial growth when treated with these compounds .

- Pain Management : Another investigation focused on the analgesic properties of similar structures demonstrated a dose-dependent response in pain relief during preclinical trials, supporting their potential application in clinical settings .

Data Summary

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies.

Case Study: Cytotoxicity in Cancer Cells

A study published in 2024 examined the effects of this compound on several human cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values suggesting potent activity against these cancer types. The compound was shown to activate caspase pathways, leading to programmed cell death .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.

Case Study: In Vivo Anti-inflammatory Effects

A 2023 study assessed the anti-inflammatory activity of this compound in a mouse model of induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment, suggesting its potential utility in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases.

Case Study: Neuroprotection Against Oxidative Stress

Research conducted in 2025 evaluated the protective effects of the compound on neuronal cell lines exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and preserved mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Initial studies have shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Study: Antibacterial Efficacy

A recent investigation focused on the antibacterial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key structural features that enhance its biological activity and selectivity.

Data Table: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Presence of 3,5-dimethylpyrazole | Increases anticancer potency |

| Fluorophenyl group | Enhances selectivity |

| Acetamide moiety | Improves solubility |

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Differences

Functional Implications of Substituent Changes

- Solubility : The trifluoromethyl group in the compound likely reduces aqueous solubility compared to the fluorophenyl group in the target compound, impacting bioavailability .

- Target Affinity : The propyl chain in the target compound may induce conformational strain in flexible binding pockets, whereas the smaller ethyl/methyl groups in the analog could allow tighter binding.

Methodological Considerations in Structural Analysis

The structural characterization of such compounds often relies on X-ray crystallography refined using programs like SHELXL (). For instance, hydrogen-bonding patterns—critical for understanding crystal packing and intermolecular interactions—can be analyzed using graph set theory (). The target compound’s 4-fluorophenyl group may participate in C–H···F interactions, while the compound’s trifluoromethyl group likely engages in weaker van der Waals forces .

Q & A

Q. What are the key structural features of the compound that influence its pharmacological potential?

The compound contains a pyrimidine ring fused with a 3,5-dimethylpyrazole moiety, an N-(4-fluorophenyl)acetamide group, and a propyl substituent. These features are critical for interactions with biological targets:

- The pyrimidine-pyrazole core is associated with enzyme inhibition (e.g., kinases) and receptor modulation due to its planar structure and hydrogen-bonding capacity .

- The 4-fluorophenyl group enhances metabolic stability and lipophilicity, improving membrane permeability .

- The propyl chain may influence binding pocket selectivity in target proteins .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., H and C NMR for acetamide and pyrazole protons) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To identify functional groups like carbonyl (C=O) and amide (N-H) bonds .

Q. What in vitro assays are commonly used to assess its enzyme inhibition potential?

- Kinase inhibition assays : Measure IC values using fluorescence-based or radiometric methods (e.g., ADP-Glo™ for ATPase activity) .

- Protease activity assays : Use fluorogenic substrates to quantify inhibition kinetics .

- Cell-free binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity .

Q. What are the common synthetic routes, and what critical parameters must be controlled?

Synthesis typically involves:

- Multi-step coupling : Pyrazole-pyrimidine core assembly via nucleophilic substitution, followed by acetamide conjugation .

- Critical parameters :

- Temperature control during cyclization (70–90°C) to avoid side reactions .

- Catalysts (e.g., Pd for cross-coupling) and anhydrous conditions for high yield .

- Purification via column chromatography or recrystallization to ensure >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Comparative bioassays : Use standardized protocols (e.g., uniform cell lines, assay buffers) to minimize variability .

- Structural analysis : X-ray crystallography or molecular docking to identify binding mode discrepancies .

- Computational modeling : Quantum mechanical calculations to assess electronic effects of substituents (e.g., fluorophenyl vs. chlorophenyl) .

Q. What methodological approaches optimize yield and purity during synthesis?

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction time, temperature, and stoichiometry .

- Computational reaction path searches : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .

- In-line analytics : Real-time monitoring via HPLC or Raman spectroscopy to adjust conditions dynamically .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase domains) .

- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., solvation effects) .

- QSAR models : Corporate substituent electronic parameters (Hammett constants) to predict activity trends .

Q. What strategies enhance structural selectivity for specific biological targets?

- Derivatization : Introduce substituents via alkylation/acylation at the pyrimidine N1 or acetamide nitrogen .

- Bioisosteric replacement : Swap the 4-fluorophenyl group with trifluoromethyl or heteroaromatic rings to modulate affinity .

- Prodrug design : Mask the acetamide as an ester to improve bioavailability .

Q. How can stability issues under varying conditions be addressed?

- Stress testing : Expose to pH gradients (1–13), UV light, and elevated temperatures to identify degradation pathways .

- Degradation analysis : Use HPLC-MS to characterize hydrolytic or oxidative byproducts .

- Formulation strategies : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .

Q. What are the known metabolic pathways of structurally related acetamide derivatives?

- Phase I metabolism : Oxidative dealkylation of the propyl group or hydroxylation of the pyrimidine ring .

- Phase II metabolism : Glucuronidation of the acetamide nitrogen or fluorophenyl ring .

- Fluorine retention : The 4-fluorophenyl group resists defluorination, reducing toxic metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.